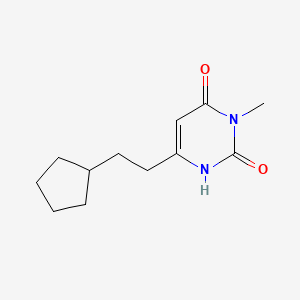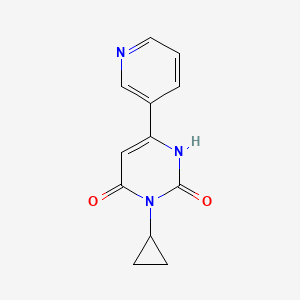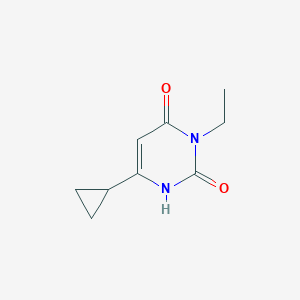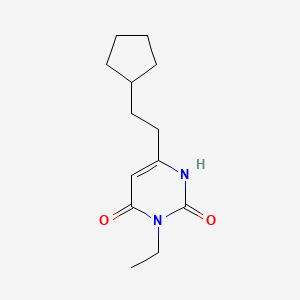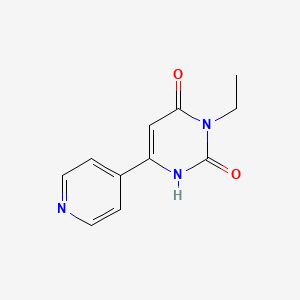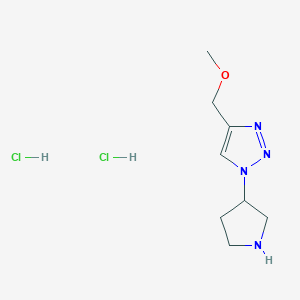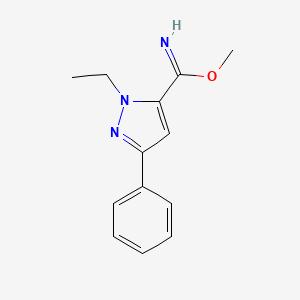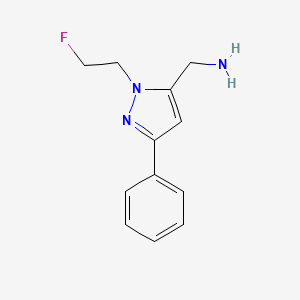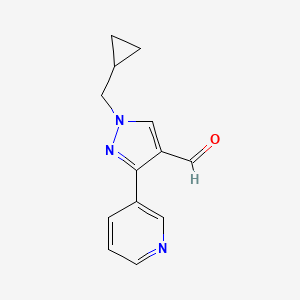
1-(环丙基甲基)-3-(吡啶-3-基)-1H-吡唑-4-甲醛
描述
“1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a cyclopropyl group, a pyridinyl group, and a pyrazole group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclopropanation for the cyclopropyl group , and catalyst-free synthesis methods for pyridinyl compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of cyclopropane, pyridine, and pyrazole rings. Cyclopropane is a three-membered ring with significant ring strain, while pyridine and pyrazole are aromatic heterocycles .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Cyclopropane rings can undergo ring-opening reactions, while pyridine and pyrazole rings can participate in electrophilic substitution reactions .
科学研究应用
合成和表征
- 合成席夫碱用于抗菌活性:一项关于合成和表征新型壳聚糖席夫碱的研究,其中包含杂环部分,包括类似于 1-(环丙基甲基)-3-(吡啶-3-基)-1H-吡唑-4-甲醛的吡唑衍生物,证明了它们对一系列细菌和真菌的抗菌活性。这些化合物通过各种分析技术表征,证实了席夫碱的形成及其结构完整性 (Hamed 等人,2020)。
化学反应和机理见解
- 与环己胺的反应产物:详细描述 1-芳基-5-氯-3-甲基-1H-吡唑-4-甲醛与环己胺反应的研究揭示了基于芳基取代基的不同产物,提供了对氢键片状结构与二聚体形成的见解。这项工作强调了该化合物在研究反应机理和反应产物结构分析中的效用 (Orrego Hernandez 等人,2015)。
抗菌和细胞毒性研究
- 抗菌和细胞毒性评估:已经合成并评估了各种吡唑衍生物(包括与该化合物在结构上相关的衍生物)对多种病原体的抗菌活性。这些研究还包括细胞毒性评估,突出了此类化合物的潜在治疗应用 (Al-Ghamdi,2019)。
合成用于生物应用的新型化合物
- 潜在抗癌剂的设计和合成:已经设计、合成并评估了 1-(环丙基甲基)-3-(吡啶-3-基)-1H-吡唑-4-甲醛的衍生物对各种人类癌细胞系的细胞毒活性。一些化合物表现出显着的细胞毒性,表明它们作为抗癌剂的潜力 (Alam 等人,2017)。
光物理性质
- 新型吡唑衍生物荧光研究:已经探索了特定的溶质-溶剂相互作用和电子供体-受体取代基对新型吡唑衍生物的荧光性质的影响。这项研究提供了对这些化合物的有趣的光物理性质的宝贵见解,这可能对材料科学和传感器开发产生影响 (Patil 等人,2010)。
作用机制
Target of Action
Without specific studies on this compound, it’s difficult to identify its primary targets. Compounds containing cyclopropane and pyridine structures are widespread in natural products and are usually essential for biological activities .
Mode of Action
The mode of action would depend on the specific targets of the compound. Cyclopropane and pyridine structures can interact with various biological targets due to their unique structural and chemical properties .
Biochemical Pathways
Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . Pyridine structures are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Compounds with cyclopropane and pyridine structures are known to have a wide range of applications in medicinal chemistry .
生化分析
Biochemical Properties
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of the cyclopropane ring, a structural motif essential for the biological activity of many natural products.
Cellular Effects
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the synthesis of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . These effects can lead to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with enzymes such as cyclopropanases, which catalyze the formation of cyclopropane rings in natural products . These interactions can lead to the inhibition or activation of these enzymes, resulting in changes in the biosynthesis of cyclopropane-containing compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the biosynthesis of cyclopropane-containing natural products. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects observed in these studies indicate that careful dosage control is necessary to avoid toxicity.
Metabolic Pathways
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the biosynthesis of cyclopropane-containing natural products . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles by targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, influencing its overall biochemical effects.
属性
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-12-8-16(7-10-3-4-10)15-13(12)11-2-1-5-14-6-11/h1-2,5-6,8-10H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFITWWYTCZGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


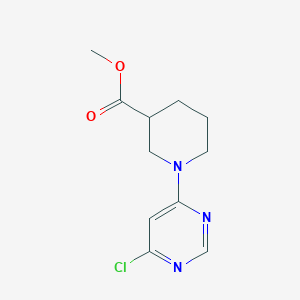

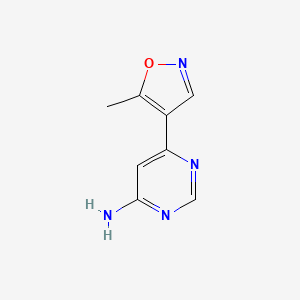
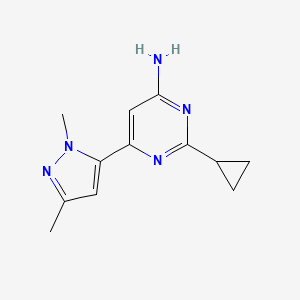
![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
